Methyl 3-methylbutanimidate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of Methyl 3-methylbutanimidate hydrochloride consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
Methyl 3-methylbutanimidate hydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would typically be determined experimentally.Scientific Research Applications
Analytical Methods in Pharmacokinetics
Methyl 3-methylbutanimidate hydrochloride is instrumental in the development of analytical methods for drugs like remifentanil. A study by Grosse et al. (1994) detailed a sensitive capillary GC-HRMS-SIM method for determining remifentanil in blood, utilizing methyl 3-methylbutanimidate hydrochloride-related compounds as internal standards to stabilize the drug during analysis (Grosse et al., 1994).
Neuropharmacological Research
In neuropharmacology, methyl 3-methylbutanimidate hydrochloride derivatives are used to study the effects of opioids on receptors. For example, Guntz et al. (2005) investigated the effects of remifentanil hydrochloride on N-methyl-d-aspartate (NMDA) receptors, revealing insights into opioid receptor interactions (Guntz et al., 2005).
Synthesis and Bioactivity of Amino Esters
Methyl 3-methylbutanimidate hydrochloride plays a role in synthesizing various bioactive compounds. Yancheva et al. (2015) described the synthesis and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters, utilizing similar compounds in the synthesis process (Yancheva et al., 2015).
Pharmacokinetics and Metabolism
Its derivatives are crucial in understanding the pharmacokinetics and metabolism of specific drugs. Kamata and Tobias (2016) explored remifentanil's pharmacokinetic characteristics, highlighting its rapid metabolism due to its molecular structure, which includes methyl 3-methylbutanimidate hydrochloride-related components (Kamata & Tobias, 2016).
Synthesis of Carbocycles
In organic chemistry, methyl 3-methylbutanimidate hydrochloride derivatives aid in synthesizing carbocycles. McDaniel et al. (2020) reported using methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate in the diastereoselective preparation of 5- and 6-membered carbocycles (McDaniel et al., 2020).
Safety And Hazards
While specific safety and hazard data for Methyl 3-methylbutanimidate hydrochloride is not available, compounds of similar structure can pose hazards such as toxicity if ingested, skin and eye irritation, and potential harm if inhaled . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment.
properties
IUPAC Name |
methyl 3-methylbutanimidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)4-6(7)8-3;/h5,7H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXHJRBRBRBVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylbutanimidate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.